molecular formula C10H16O4 B3052178 2-Propenoic acid, 3-butoxy-3-oxopropyl ester CAS No. 39181-89-0

2-Propenoic acid, 3-butoxy-3-oxopropyl ester

Cat. No.: B3052178
CAS No.: 39181-89-0
M. Wt: 200.23 g/mol
InChI Key: XGLCPAAXEJBUMT-UHFFFAOYSA-N
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Description

Chemical Name: 2-Propenoic acid, 3-butoxy-3-oxopropyl ester CAS No.: 39181-89-0 Structure: The compound is an acrylate ester with a branched substituent: a butoxy group attached to a 3-oxopropyl chain. Its structure can be represented as CH₂=CHCO-O-(CH₂)₂-CO-O-C₄H₉. This configuration imparts unique physicochemical properties, such as moderate hydrophobicity and reactivity typical of acrylates.

Properties

IUPAC Name

butyl 3-prop-2-enoyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-5-7-13-10(12)6-8-14-9(11)4-2/h4H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLCPAAXEJBUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619595
Record name 3-Butoxy-3-oxopropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39181-89-0
Record name 3-Butoxy-3-oxopropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-butoxy-3-oxopropyl ester can be synthesized through the esterification of 2-propenoic acid with 3-butoxy-3-oxopropanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-butoxy-3-oxopropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-butoxy-3-oxopropyl ester has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-butoxy-3-oxopropyl ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the production of adhesives and coatings, where the compound forms strong bonds with various substrates. The ester group can also participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols, which can further react with other compounds.

Comparison with Similar Compounds

Structural Analogs and Molecular Features

The compound shares structural similarities with other acrylate esters, differing primarily in ester substituents. Key analogs include:

CAS No. Compound Name Molecular Formula Molecular Weight Key Structural Variation
39181-89-0 2-Propenoic acid, 3-butoxy-3-oxopropyl ester C₁₀H₁₆O₅* 216.23 Butoxy-3-oxopropyl substituent
39181-94-7 2-Propenoic acid, 3-ethoxy-3-oxopropyl ester C₈H₁₂O₄ 172.18 Ethoxy group instead of butoxy
210967-81-0 2-Propenoic acid, 2-methyl-4-[(1-oxo-2-propenyl)oxy]butyl ester C₁₂H₁₈O₅ 242.27 Methyl substitution and crosslinking group
15717-25-6 2-Propenoic acid, 3-sulfopropyl ester, sodium salt C₆H₉NaO₅S 208.19 Sulfonate group (hydrophilic)
689-12-3 Isopropyl 2-propenoate C₆H₁₀O₂ 114.14 Simple isopropyl ester

*Calculated based on structural analysis; direct data unavailable.

Key Observations:
  • Functional Groups : The sulfonate group in 15717-25-6 confers water solubility, making it suitable for aqueous polymer systems, unlike the hydrophobic butoxy variant .
  • Reactivity : Methyl-substituted acrylates (e.g., 210967-81-0) may exhibit higher crosslinking efficiency due to steric effects .

Physicochemical Properties

Property 39181-89-0 (Butoxy) 39181-94-7 (Ethoxy) 15717-25-6 (Sulfonate) 689-12-3 (Isopropyl)
Boiling Point High* Moderate Decomposes Low (~110°C)
Solubility Organic solvents Organic solvents Water-soluble Polar solvents
Reactivity Polymerizable Polymerizable Ionic interactions Polymerizable

*Inferred from longer alkyl chain analogs.

Discussion:
  • The butoxy substituent likely reduces volatility compared to isopropyl acrylate (689-12-3), aligning with trends in alkyl acrylate behavior .
  • The ionic nature of 15717-25-6 distinguishes it from non-ionic esters, limiting its use in hydrophobic applications .

Biological Activity

Overview

2-Propenoic acid, 3-butoxy-3-oxopropyl ester (CAS No. 39181-89-0) is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. This compound is primarily recognized for its applications in polymer chemistry, but emerging research indicates potential biological activities that warrant further investigation.

Preparation Methods :
this compound can be synthesized through the esterification of 2-propenoic acid with 3-butoxy-3-oxopropanol. In industrial settings, the production typically involves large-scale esterification processes under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions :
The compound undergoes several chemical reactions, including:

  • Oxidation : Can yield corresponding carboxylic acids or ketones.
  • Reduction : Converts the ester group into alcohols.
  • Substitution Reactions : The ester group can react with nucleophiles to form various derivatives.

The biological activity of this compound is largely attributed to its ability to participate in polymerization reactions, forming cross-linked networks that enhance its adhesive properties. This characteristic is particularly valuable in biomedical applications where strong bonding is required.

Cytotoxicity and Antimicrobial Potential

Recent studies have begun to explore the cytotoxic effects of this compound on various cell lines. For instance, preliminary investigations suggest that it may exhibit cytotoxicity against certain cancer cell lines, though specific data on its efficacy remains limited. The compound's potential as an antimicrobial agent is also under scrutiny, particularly in relation to its derivatives which may enhance biological activity through structural modifications .

Study on Polymer Applications

A study focused on the use of this compound as a monomer in polymerization reactions demonstrated its effectiveness in producing polymers with enhanced mechanical properties. The resulting materials showed improved resistance to environmental degradation, making them suitable for applications in coatings and adhesives.

Antimicrobial Activity

Research has indicated that derivatives of this ester could possess significant antimicrobial properties. For example, compounds synthesized from 2-Propenoic acid have been tested against various bacterial strains, revealing promising results that suggest further exploration into their use as therapeutic agents.

Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological Activity
2-Propenoic acidMonomerPolymerization
3-butoxy-3-oxopropanolAlcohol precursorPotential antimicrobial
Other Esters (e.g., methyl esters)Ester derivativesVarying cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-butoxy-3-oxopropyl ester
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2-Propenoic acid, 3-butoxy-3-oxopropyl ester

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